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Introduction

Capreomycin, a cyclic polypeptide antibiotic, has long been a crucial component of treatment
regimens for multidrug-resistant tuberculosis (MDR-TB). However, the emergence of
capreomycin-resistant strains of Mycobacterium tuberculosis poses a significant threat to
effective patient care and global tuberculosis control efforts. Understanding the genetic
underpinnings of this resistance is paramount for the development of rapid molecular
diagnostics, the design of novel therapeutic strategies, and the informed clinical management
of MDR-TB. This in-depth technical guide provides a comprehensive overview of the core
genetic basis of capreomycin sulfate resistance, summarizing key mutations, their phenotypic
consequences, and the experimental methodologies used in their characterization.

Core Mechanisms of Capreomycin Action and
Resistance

Capreomycin exerts its bactericidal effect by binding to the 70S ribosome, interfering with
protein synthesis.[1] Specifically, it interacts with both the 16S rRNA of the 30S subunit and the
23S rRNA of the 50S subunit, disrupting the translocation step of translation.[1] Resistance to
capreomycin in M. tuberculosis primarily arises from genetic mutations that either alter the
drug's target site on the ribosome or prevent its binding through enzymatic modification.
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The principal genes implicated in capreomycin resistance are:

e rrs: This gene encodes the 16S ribosomal RNA, a key component of the 30S ribosomal
subunit and a direct target of capreomycin.

 tlyA: This gene encodes a 2'-O-methyltransferase responsible for modifying nucleotides in
both the 16S and 23S rRNA, which is crucial for proper capreomycin binding.[2]

e eispromoter: This region controls the expression of the eis gene, which encodes an
aminoglycoside acetyltransferase capable of modifying and inactivating certain
aminoglycosides and, to a lesser extent, capreomycin.

Quantitative Analysis of Capreomycin Resistance
Mutations

The following tables summarize the key mutations associated with capreomycin resistance and
their corresponding Minimum Inhibitory Concentrations (MICs). MIC is defined as the lowest
concentration of an antimicrobial that will inhibit the visible growth of a microorganism after
overnight incubation.

Table 1: Mutations in the rrs Gene and Associated Capreomycin MICs

Associated
Mutation Capreomycin MIC Cross-Resistance Reference(s)
(ng/mL)
A1401G 10 - >160 Kanamycin, Amikacin [3][4]
C1402T High-level resistance Viomycin [3]
) ) Kanamycin, Amikacin,
G1484T High-level resistance [3]

Viomycin

Table 2: Mutations in the tlyA Gene and Associated Capreomycin MICs
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Associated

Mutation Type Capreomycin MIC Cross-Resistance Reference(s)
(ng/mL)

Frameshift/Nonsense ] )

] 20 - 80 Viomycin [5]

mutations

Missense mutations 40 - 80 Viomycin [5]

Insertions/Deletions 20 - 80 Viomycin [5]

Table 3: Mutations in the eis Promoter Region and Associated Capreomycin MICs

Associated

Mutation Capreomycin MIC Cross-Resistance Reference(s)
(ng/mL)

C-14T Low-level increase Kanamycin [6]

G-10A Low-level increase Kanamycin [6]

C-12T Low-level increase Kanamycin [6]

Signaling Pathways and Resistance Mechanisms

The genetic alterations leading to capreomycin resistance disrupt the normal interaction
between the drug and its ribosomal target. The following diagram illustrates the primary
mechanisms.
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Figure 1: Core mechanisms of capreomycin action and resistance.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate the
genetic basis of capreomycin resistance.

Phenotypic Drug Susceptibility Testing (DST) by Agar
Proportion Method

The agar proportion method is the gold standard for determining the susceptibility of M.
tuberculosis to antimicrobial agents.

Principle: This method determines the proportion of bacilli in a culture that are resistant to a
specific concentration of a drug. An isolate is defined as resistant if the number of colony-
forming units (CFUs) growing on the drug-containing medium is >1% of the number of CFUs
growing on the drug-free control medium.

Protocol:
 Inoculum Preparation:

o Culture M. tuberculosis on a solid medium (e.g., Léowenstein-Jensen or Middlebrook
7H10/7H11) until sufficient growth is observed (typically 3-4 weeks).

o Scrape a loopful of colonies and suspend in 3-4 mL of sterile saline or Middlebrook 7H9
broth containing 0.05% Tween 80 and glass beads.

o Vortex for 1-2 minutes to create a homogeneous suspension.
o Allow the suspension to stand for 15-30 minutes to allow large particles to settle.

o Adjust the turbidity of the supernatant to match a 1.0 McFarland standard. This
corresponds to approximately 1077 to 108 CFU/mL.

o Prepare serial 10-fold dilutions (10~2 and 10~4) of the adjusted bacterial suspension.
» Plating:

o Prepare Middlebrook 7H10 agar plates containing the critical concentration of
capreomycin sulfate (typically 10.0 pg/mL).
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[e]

Prepare drug-free control plates.

(¢]

Inoculate one quadrant of both the drug-containing and drug-free plates with 0.1 mL of the
102 dilution.

o

Inoculate a second quadrant of both plates with 0.1 mL of the 10~4 dilution.

[¢]

Incubate the plates at 37°C in a 5-10% CO2 atmosphere.

Reading and Interpretation:

[¢]

Read the plates after 3 weeks of incubation.

o

Count the number of colonies on both the drug-containing and drug-free control plates for
both dilutions.

[e]

Calculate the percentage of resistant bacteria: (CFU on drug-containing medium / CFU on
drug-free medium) x 100

An isolate is considered resistant to capreomycin if the percentage of resistance is >1%.

[¢]
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Figure 2: Workflow for the agar proportion method.
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Genotypic Analysis of Resistance-Associated Genes

Principle: This protocol describes a simple and effective method for extracting genomic DNA
from M. tuberculosis cultures suitable for PCR amplification.

Protocol:

e Harvest a loopful of M. tuberculosis colonies from a solid medium or a pellet from a liquid
culture.

e Resuspend the cells in 500 pL of TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0).
e Heat the suspension at 80°C for 20 minutes to kill the bacteria.
e Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for at least 1 hour.

e Add Proteinase K to a final concentration of 0.1 mg/mL and 10% SDS to a final concentration
of 1% and incubate at 65°C for 10 minutes.

e Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion for
5 minutes.

e Centrifuge at 12,000 x g for 10 minutes.

o Carefully transfer the upper aqueous phase to a new tube.

¢ Repeat the phenol:chloroform:isoamyl alcohol extraction.

e Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix.
o Centrifuge at 12,000 x g for 5 minutes.

o Transfer the upper aqueous phase to a new tube.

e Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes
of ice-cold 100% ethanol.

e Incubate at -20°C for at least 1 houir.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.

Discard the supernatant and wash the DNA pellet with 70% ethanol.

Air-dry the pellet and resuspend in 50-100 pL of TE buffer or sterile water.

Assess DNA concentration and purity using a spectrophotometer.

Principle: This protocol outlines the amplification of the resistance-determining regions of the
rrs, tlyA, and eis promoter genes followed by Sanger sequencing to identify mutations.

Protocol:
e PCR Amplification:

o Design primers flanking the regions of interest in the rrs gene (e.g., the 1400 region), the
entire coding sequence of the tlyA gene, and the promoter region of the eis gene.

o Set up PCR reactions containing:

100-200 ng of genomic DNA
= 10 pmol of each forward and reverse primer
= 1X PCR buffer
= 200 puM of each dNTP
» 1-2.5 units of a high-fidelity DNA polymerase
» Nuclease-free water to the final volume
o Perform PCR with the following general cycling conditions (optimize as needed):
= Initial denaturation: 95°C for 5 minutes
» 30-35 cycles of:

= Denaturation: 95°C for 30 seconds
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» Annealing: 55-65°C for 30 seconds (primer-dependent)
» Extension: 72°C for 1-2 minutes (product size-dependent)
» Final extension: 72°C for 10 minutes
o Verify the PCR products by agarose gel electrophoresis.

e PCR Product Purification:

o Purify the PCR products to remove primers and dNTPs using a commercial PCR
purification kit or enzymatic cleanup (e.g., ExXoSAP-IT).

e Sanger Sequencing:

[e]

Set up sequencing reactions using a BigDye Terminator v3.1 Cycle Sequencing Kit or
similar, with either the forward or reverse PCR primer.

[e]

Perform cycle sequencing.

o

Purify the sequencing products.

[¢]

Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
e Sequence Analysis:

o Align the obtained sequences with the wild-type reference sequences of rrs, tlyA, and the
eis promoter from M. tuberculosis H37Rv.

o Identify any nucleotide substitutions, insertions, or deletions.
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Figure 3: Workflow for genotypic analysis of resistance.
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In Vitro Generation of Spontaneous Resistant Mutants

Principle: This method allows for the selection of spontaneous capreomycin-resistant mutants
of M. tuberculosis in a laboratory setting, which can then be characterized to identify novel
resistance mutations.

Protocol:

o Grow a culture of a susceptible M. tuberculosis strain (e.g., H37Rv) in Middlebrook 7H9
broth to mid-log phase (ODsoo of 0.4-0.6).

» Plate a large number of cells (e.g., 108 to 10° CFUs) onto Middlebrook 7H10 agar plates
containing capreomycin at a concentration 4-8 times the MIC of the parental strain.

e Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3-6 weeks.
 Pick individual colonies that appear on the drug-containing plates.
e Subculture each resistant colony in drug-free 7H9 broth to expand the population.

o Confirm the resistance phenotype of the putative mutants by re-testing their MIC for
capreomycin using the agar proportion method or a broth microdilution assay.

o Perform genotypic analysis (as described in section 2) on the confirmed resistant mutants to
identify the causative mutations.

Conclusion

The genetic basis of capreomycin sulfate resistance in Mycobacterium tuberculosis is
multifactorial, primarily involving mutations in the rrs and tlyA genes, and to a lesser extent, the
eis promoter region. This technical guide has provided a consolidated overview of the key
genetic determinants, their impact on resistance levels, and detailed experimental protocols for
their investigation. A thorough understanding of these mechanisms is essential for the ongoing
development of molecular diagnostics to rapidly detect capreomycin resistance and for guiding
future drug development efforts to combat multidrug-resistant tuberculosis. The continued
surveillance of resistance mutations and the exploration of novel resistance mechanisms will be
critical in the global fight against this persistent pathogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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